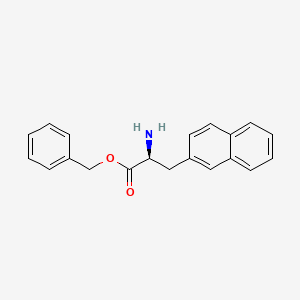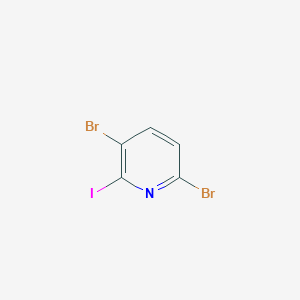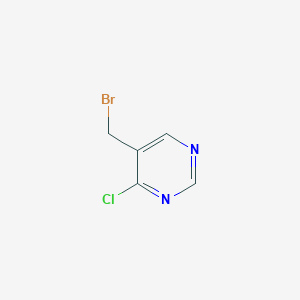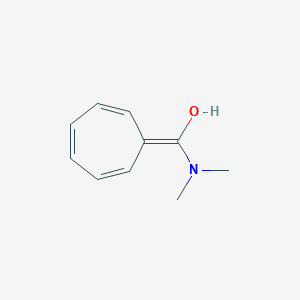![molecular formula C7H6N4O B13964481 Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
Imidazo[1,5-a]pyrimidine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process can be carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core. The reaction conditions often include the use of ethanol as a solvent and trifluoroacetic acid (TFA) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Imidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction may yield this compound derivatives with reduced functional groups.
科学的研究の応用
Imidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of optoelectronic devices, sensors, and imaging agents.
作用機序
The mechanism of action of imidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
類似化合物との比較
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Pyrazolo[1,5-a]pyrimidine: Exhibits similar “amino-nitro-amino” arrangements and is used in various pharmaceutical applications.
Uniqueness: Imidazo[1,5-a]pyrimidine-8-carboxamide stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a valuable compound in drug discovery and development.
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
imidazo[1,5-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-7-9-2-1-3-11(7)4-10-5/h1-4H,(H2,8,12) |
InChIキー |
WJJPKIOMHGENKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NC(=C2N=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)




![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)



![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
